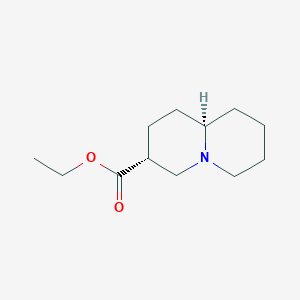

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl (3R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]2CCCCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate

The following is an in-depth technical guide on cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate , structured for researchers and drug development professionals.

Executive Summary

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8) is a bicyclic heterocyclic ester belonging to the quinolizidine alkaloid class. Characterized by a nitrogen bridgehead fusing two six-membered rings, this compound serves as a critical pharmacophore in the synthesis of bioactive agents, including vasodilators, kinase inhibitors, and specific 5-HT receptor ligands. Its stereochemistry—specifically the relative configuration of the bridgehead hydrogen and the ester substituent—governs its conformational stability and binding affinity in medicinal chemistry applications.

Chemical Identity & Stereochemical Analysis

Nomenclature and Identification

-

IUPAC Name: Ethyl (3R,9aR)-octahydro-2H-quinolizine-3-carboxylate (Relative stereochemistry)

-

CAS Number: 19728-76-8 (cis-isomer)

-

Molecular Formula: C₁₂H₂₁NO₂

-

Molecular Weight: 211.30 g/mol

-

SMILES: CCOC(=O)C1CCC2CCCCN2C1 (Canonical)

Stereochemistry: The "Cis" Designation

In quinolizidine systems, stereochemistry is defined by two factors: the ring fusion and the substituent orientation.

-

Ring Fusion: The quinolizidine core exists in equilibrium between cis-fused and trans-fused conformers. The trans-fused conformer is thermodynamically favored (by ~2.5–3.0 kcal/mol) due to the absence of butane-gauche interactions, characterized by Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹).

-

Substituent Configuration: The term "cis " in this specific ester refers to the relative configuration of the C3-ethoxycarbonyl group and the C9a-bridgehead hydrogen .

-

cis-Isomer: The C3-ester and C9a-H are on the same face of the ring system (e.g., both axial or equatorial relationships that minimize steric strain).

-

trans-Isomer: The C3-ester and C9a-H are on opposite faces.

-

Note on Conformation: For the trans-fused ring system, the cis-3-ester typically adopts an equatorial position to minimize 1,3-diaxial interactions, rendering it the more stable epimer compared to the trans-3-ester (which would be axial in a trans-fused system).

Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | 120–125 °C @ 0.5 mmHg | Estimated based on homologs |

| Density | 1.05 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in CHCl₃, DCM, MeOH | Lipophilic base |

| pKa | ~8.5–9.0 | Tertiary amine (conjugate acid) |

| Refractive Index | Typical for saturated bicyclic esters |

Synthesis & Production Protocols

The synthesis of cis-ethyl octahydro-1H-quinolizine-3-carboxylate generally proceeds via the construction of the quinolizine core followed by catalytic hydrogenation. The most robust route involves the Dieckmann condensation or the Hydrogenation of 4-oxo-quinolizine precursors.

Primary Route: Hydrogenation of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

This method ensures the correct carbon skeleton is formed before stereoselective saturation.

Step 1: Condensation Reaction of ethyl 2-pyridylacetate with ethyl acrylate (or ethoxymethylenemalonate derivatives) in the presence of a base (NaOEt) yields the unsaturated quinolizine intermediate.

Step 2: Catalytic Hydrogenation The reduction of the pyridine ring and the vinylogous amide requires high-pressure hydrogenation or specific catalysts to ensure complete saturation to the octahydro system.

Protocol:

-

Precursor: Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate (10 mmol) in glacial acetic acid (50 mL).

-

Catalyst: Add Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%).

-

Hydrogenation: Pressurize reaction vessel to 50–100 psi H₂. Stir at room temperature for 12–24 hours.

-

Mechanism:[1][2] PtO₂ reduces to Pt(0) in situ. The pyridine ring is reduced first, followed by the ketone/alkene saturation.

-

Note: If the 4-oxo group (lactam) resists reduction, Borane-THF (BH₃·THF) reflux is used subsequently to reduce the lactam to the amine, leaving the ester intact (controlled conditions required).

-

-

Workup: Filter catalyst through Celite. Evaporate solvent. Basify residue with saturated NaHCO₃ (pH 9) and extract with CH₂Cl₂.

-

Purification: Vacuum distillation or Flash Chromatography (SiO₂; Hexane/EtOAc + 1% Et₃N).

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway from pyridine precursors to the target quinolizidine ester.

Analytical Characterization

Validating the structure requires distinguishing the cis isomer from the trans isomer and confirming the integrity of the ester/amine functionalities.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Bridgehead H (H-9a): A multiplet around δ 1.8–2.2 ppm. The coupling constants (

) are diagnostic. A large axial-axial coupling ( -

H-3 (Alpha to Ester): Multiplet at δ 2.5–2.8 ppm. Its width at half-height (

) differentiates axial vs. equatorial orientation. -

Ethyl Group: Quartet at δ 4.12 (

Hz), Triplet at δ 1.25.

-

-

¹³C NMR:

-

Carbonyl: δ ~174 ppm.

-

Bridgehead C-9a: δ ~60–65 ppm.

-

C-4/C-6 (Next to N): δ ~55–58 ppm.

-

Infrared Spectroscopy (IR)

-

Bohlmann Bands: 2700–2800 cm⁻¹.

-

Presence: Indicates trans-fused quinolizidine ring (lone pair anti-periplanar to C-H bonds).

-

Absence: Indicates cis-fused ring or N-protonation.

-

-

Carbonyl (C=O): Strong band at 1730–1740 cm⁻¹ (Ester).

Applications in Drug Development

Pharmacophore Utility

The octahydroquinolizine core is a bioisostere for piperidine and quinoline systems, offering increased rigidity and lipophilicity.

-

Vasodilators: Structurally related to Vincamine and Vintoperol (RHG-2981), where the quinolizidine ring is essential for alpha-adrenergic blocking activity and cerebral vasodilation.

-

5-HT Receptor Ligands: The 3-carboxylate moiety serves as a linker for aryl groups targeting 5-HT₂A/5-HT₄ receptors. The cis-configuration often aligns the substituent to mimic the bioactive conformation of tryptamine derivatives.

Kinase Inhibition

Recent studies utilize the quinolizine-3-carboxylate scaffold to construct tricyclic inhibitors (e.g., pyrano[3,2-c]quinolines) targeting EGFR and HER-2 . The ester group acts as a handle for cyclization or amidation to fine-tune binding affinity in the ATP-binding pocket.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Harmful if swallowed (H302).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: Susceptible to hydrolysis (ester) and oxidation (amine) upon prolonged exposure to air/moisture.

References

-

Sigma-Aldrich. (n.d.). cis-Ethyl octahydro-1H-quinolizine-3-carboxylate Product Sheet. Retrieved from

-

Bonjoch, J., et al. (1997). Synthesis of 4-ethyloctahydroindolo[2,3-a]quinolizine-2-carbaldehydes. Tetrahedron, 53(28), 9407-9414. Link

-

PubChem. (n.d.). Ethyl octahydro-2H-quinolizine-3-carboxylate (CID 12519345). National Library of Medicine. Retrieved from

-

Kato, T., et al. (1969).[3] Synthesis of Quinolizine Derivatives. Chemical & Pharmaceutical Bulletin. (Contextual reference for pyridylacetate synthesis).

Sources

An Inquiry into the Mechanistic Landscape of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Preamble: Charting Unexplored Territory

In the vast and intricate world of medicinal chemistry, the quinolizidine alkaloid scaffold represents a privileged structure, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, this structural motif is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[1][2][3] This guide focuses on a specific, synthetically derived member of this class: cis-Ethyl octahydro-1H-quinolizine-3-carboxylate .

A thorough review of the current scientific literature reveals a conspicuous absence of detailed mechanistic studies for this particular carboxylate derivative. While its synthesis and chemical properties are documented, its specific biological targets and mechanism of action remain uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the known mechanisms of action for structurally related quinolizidine alkaloids, thereby establishing a foundational framework of potential biological activities. Secondly, leveraging this foundation, it will propose a series of robust experimental workflows designed to systematically elucidate the mechanism of action of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate, transforming an unknown entity into a well-characterized pharmacological tool.

Part 1: The Quinolizidine Alkaloid Family: A Mechanistic Compendium

The quinolizidine ring system, a nitrogenous heterocyclic structure, is the cornerstone of a diverse group of alkaloids found in various plants and animals.[2][4] The biological activities of these compounds are multifaceted, often stemming from their ability to interact with fundamental cellular and physiological processes.

Neuromodulatory Activities: Targeting Nicotinic Acetylcholine Receptors

A significant number of quinolizidine alkaloids exhibit potent activity at nicotinic acetylcholine receptors (nAChRs). Cytisine, for instance, is a well-known partial agonist at α4β2 nAChRs, a property that has been exploited for smoking cessation therapies. The rigid, bicyclic structure of these alkaloids allows for specific and high-affinity binding to the receptor's ligand-binding domain, mimicking the action of the endogenous neurotransmitter, acetylcholine. It is plausible that cis-Ethyl octahydro-1H-quinolizine-3-carboxylate, possessing the core quinolizidine scaffold, could exhibit affinity for various nAChR subtypes, potentially acting as an agonist, antagonist, or allosteric modulator.

Ion Channel Modulation: The Case of Sodium and Potassium Channels

Sparteine, another prominent quinolizidine alkaloid, is known for its anti-arrhythmic properties, which are attributed to its ability to block sodium channels. This action decreases the rate of depolarization in cardiomyocytes, thereby stabilizing the cardiac rhythm. Furthermore, some quinolizidine alkaloids have been shown to interact with potassium channels.[5] Lupanine, for example, has been reported to inhibit ATP-sensitive potassium (KATP) channels, leading to enhanced insulin secretion.[5] This suggests that the ethyl octahydro-1H-quinolizine-3-carboxylate core could potentially interact with various ion channels, a hypothesis that warrants experimental validation.

Anticancer and Cytotoxic Mechanisms

Several quinolizidine alkaloids, such as matrine and oxymatrine, have demonstrated significant anticancer activity through multiple mechanisms.[1] These include the induction of apoptosis via the modulation of Bcl-2 family proteins and the activation of caspase cascades, cell cycle arrest at the G1 or G2/M phases, and the inhibition of angiogenesis. The pro-oxidant actions of some quinolizidine alkaloids may also contribute to their apoptosis-inducing properties.[5]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of quinolizidine alkaloids are often linked to the downregulation of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition can significantly attenuate inflammation.

Part 2: A Proposed Research Framework for Mechanistic Elucidation

Given the lack of specific data for cis-Ethyl octahydro-1H-quinolizine-3-carboxylate, a systematic and multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage of the investigation building upon the insights of the previous one.

Tier 1: Broad Phenotypic Screening

The initial step is to perform a broad phenotypic screen to identify the general biological activities of the compound. This provides a macroscopic view of its effects and guides the subsequent, more focused mechanistic studies.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissue types (e.g., neuronal, cardiac, cancerous, immune cells).

-

Assay Platforms: Employ high-content imaging and multi-parametric cytotoxicity assays to assess a wide range of cellular phenotypes, including:

-

Cell viability and proliferation (e.g., MTT, CellTiter-Glo).

-

Apoptosis and necrosis (e.g., Caspase-3/7 activation, Annexin V/PI staining).

-

Mitochondrial function (e.g., TMRE staining for mitochondrial membrane potential).

-

Cell cycle progression (e.g., DAPI staining and cell cycle analysis).

-

Neurite outgrowth (in neuronal cell lines).

-

-

Data Analysis: Analyze the data to identify specific patterns of activity. For instance, selective cytotoxicity towards cancer cell lines would suggest a focus on anticancer mechanisms.

Logical Relationship: From Phenotype to Hypothesis

Caption: Initial phenotypic screening informs hypothesis generation.

Tier 2: Target Class Identification

Based on the results of the phenotypic screen, the next step is to identify the broad class of biological targets with which the compound interacts.

Experimental Protocol: Receptor and Enzyme Profiling

-

Broad Target Screening Panels: Utilize commercially available broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the compound's activity against a wide array of receptors, ion channels, enzymes, and transporters at a fixed concentration (e.g., 10 µM).

-

Data Interpretation: Analyze the screening data to identify statistically significant "hits" (e.g., >50% inhibition or stimulation). These hits provide the first direct evidence of potential molecular targets.

Experimental Workflow: Target Identification

Caption: Workflow for identifying primary molecular targets.

Tier 3: Specific Target Validation and Mechanistic Deep Dive

Once primary hits are identified, the focus shifts to validating these targets and elucidating the precise mechanism of interaction.

Experimental Protocol: Target Validation Assays

-

Dose-Response Studies: For each validated hit, perform detailed dose-response studies to determine potency (EC50/IC50) and efficacy.

-

Binding Assays: Conduct radioligand binding assays or surface plasmon resonance (SPR) to confirm direct binding to the target and determine binding affinity (Kd) and kinetics.

-

Functional Assays: Utilize specific functional assays relevant to the target class. For example:

-

GPCRs: cAMP or calcium flux assays.

-

Ion Channels: Patch-clamp electrophysiology.

-

Enzymes: In vitro enzymatic assays to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Kinases: Kinase activity assays and Western blotting to assess downstream signaling pathways.

-

Signaling Pathway Analysis: A Hypothetical Example

Assuming the compound is found to inhibit a specific tyrosine kinase, the following pathway would be investigated:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data generated from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical Target Binding and Functional Activity

| Target | Binding Affinity (Kd, nM) | Functional Activity (IC50/EC50, nM) | Mode of Action |

| nAChR α7 | 150 ± 25 | 250 ± 40 (Agonist) | Direct Agonism |

| hERG Channel | >10,000 | >10,000 | No significant activity |

| PI3Kα | 75 ± 10 | 120 ± 15 (Inhibitor) | ATP-competitive |

Conclusion and Future Directions

While the specific mechanism of action of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate remains to be elucidated, the rich pharmacology of the broader quinolizidine alkaloid class provides a solid foundation for targeted investigation. The systematic, multi-tiered approach outlined in this guide offers a robust framework for de-orphaning this compound and unlocking its therapeutic potential. The insights gained from such studies will not only characterize a novel chemical entity but also contribute to a deeper understanding of the structure-activity relationships within the quinolizidine class, paving the way for the rational design of next-generation therapeutics.

References

-

The biological activities of quinolizidine alkaloids - PubMed. [Link]

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. [Link]

-

Quinolizidine alkaloid biosynthesis: recent advances and future prospects - Frontiers. [Link]

-

Quinolizidine alkaloids – Knowledge and References - Taylor & Francis. [Link]

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - ResearchGate. [Link]

Sources

- 1. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

cis-Ethyl Octahydro-1H-Quinolizine-3-Carboxylate: Technical Guide to Synthesis, Stereochemistry, and Pharmacological Applications

Executive Summary

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8) represents a critical bicyclic scaffold in medicinal chemistry, distinct for its rigid quinolizidine core. Unlike flexible aliphatic amines, this structure offers a defined three-dimensional vector for substituent display, making it a privileged scaffold for targeting G-protein coupled receptors (GPCRs), specifically

This guide provides a comprehensive technical analysis of the molecule, focusing on the stereoselective synthesis of the cis-isomer, spectroscopic validation of the ring fusion, and its utility in diversity-oriented synthesis (DOS).

Chemical Architecture & Stereochemistry

The Quinolizidine Core

The core structure consists of two fused six-membered rings sharing a nitrogen atom. The stereochemical complexity arises from two centers:

-

C9a (Bridgehead): Determines the ring fusion (cis vs. trans).

-

C3 (Carboxylate attachment): Determines the relative orientation of the ester group.

Cis vs. Trans Fusion

The thermodynamic ground state for unsubstituted quinolizidine is the trans-fused conformer, where the nitrogen lone pair is anti-periplanar to the C-H bonds at C4 and C6. This conformation is stabilized by the anomeric effect.

-

Trans-fused: Characterized by "Bohlmann bands" in the IR spectrum (2700–2800 cm⁻¹).

-

Cis-fused: The cis-isomer (often less stable) lacks these bands or shows them weakly. It adopts a conformation where the nitrogen lone pair is gauche to the adjacent C-H bonds.

Critical Note for Researchers: The term "cis" in the title compound (CAS 19728-76-8) typically refers to the relative configuration of the C3-ester group with respect to the C9a-bridgehead hydrogen , rather than the ring fusion itself, although both must be defined. In the cis-isomer, the ester group occupies an axial or equatorial position that places it on the same face of the molecule as the bridgehead proton.

Synthetic Methodologies

The synthesis of the cis-isomer requires kinetic control or specific catalytic conditions during the reduction of unsaturated precursors.

Pathway A: Catalytic Hydrogenation of Quinolizine Precursors

This is the most direct route. The precursor, ethyl 2H-quinolizine-3-carboxylate, is subjected to catalytic hydrogenation.

-

Catalyst Selection:

-

PtO₂ (Adams' Catalyst) in Acetic Acid: Favors the formation of cis-isomers due to the "haptophilicity" of the catalyst surface and the acidic medium protonating the nitrogen, which prevents catalyst poisoning and influences the face of adsorption.

-

Pd/C in Ethanol: Often favors the thermodynamic trans-isomer.

-

Pathway B: Dieckmann Condensation Strategy

A de novo construction approach allowing for greater substitution diversity.

-

Michael Addition: Reaction of ethyl 2-pyridylacetate with ethyl acrylate.

-

Quaternization: Formation of the pyridinium salt.

-

Partial Reduction: Reduction to the piperidine derivative.

-

Dieckmann Cyclization: Ring closure to form the quinolizidine ketone, followed by reduction.

Visualization of Synthetic Logic

Caption: Figure 1.[1][2] Synthetic workflow for accessing the cis-octahydroquinolizine core via Dieckmann condensation and stereoselective hydrogenation.

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation to cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate

Objective: To reduce the aromatic/unsaturated precursor yielding the cis-diastereomer as the major product.

Materials:

-

Ethyl 2H-quinolizine-3-carboxylate (10 mmol)

-

Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%)

-

Glacial Acetic Acid (anhydrous)

-

Hydrogen gas (H₂) source

Methodology:

-

Preparation: Dissolve 10 mmol of the quinolizine precursor in 50 mL of glacial acetic acid in a high-pressure hydrogenation bottle.

-

Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Connect the vessel to a Parr shaker. Purge with H₂ three times. Pressurize to 40–50 psi (approx. 3 bar).

-

Reaction: Shake at room temperature for 12–24 hours. Monitor consumption of H₂.

-

Checkpoint: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. The disappearance of the UV-active aromatic starting material indicates completion.

-

-

Work-up:

-

Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Basify the residue with saturated NaHCO₃ solution (pH ~9).

-

Extract with Dichloromethane (3 x 50 mL).

-

Dry combined organics over Na₂SO₄ and concentrate.

-

-

Purification: The crude oil often contains a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM). The cis-isomer typically elutes after the trans-isomer due to higher polarity (less shielding of the lone pair).

Yield: Expect 70–85% combined yield, with cis:trans ratios varying from 3:1 to 10:1 depending on pressure and solvent.

Characterization & Quality Control

To ensure the integrity of the cis-isomer, the following spectroscopic markers must be validated.

| Technique | Parameter | Observation for cis-Isomer | Observation for trans-Isomer |

| IR Spectroscopy | 2700–2800 cm⁻¹ | Absent or very weak (No Bohlmann bands) | Strong Bohlmann bands (C-H anti-periplanar to N-lp) |

| ¹H NMR | H-9a (Bridgehead) | Downfield shift, smaller coupling constants | Upfield shift (shielded), large axial-axial coupling |

| ¹³C NMR | C-4, C-6 | Shifted downfield relative to trans | Upfield (shielded by gamma-gauche effect of lp) |

Pharmacological Applications[3][4]

Alpha-Adrenergic Receptor Antagonism

Derivatives of octahydroquinolizine-3-carboxylates have historically been explored as

Scaffold for Indole Alkaloid Synthesis

This molecule serves as a "Western" fragment in the total synthesis of Corynanthe and Vinca alkaloids. The 3-carboxylate provides a handle for coupling with tryptamine derivatives, leading to complex pentacyclic systems with anticancer properties (e.g., vinblastine analogs).

Biological Signaling Potential

Below is a conceptual map of how this ligand interacts within a GPCR context.

Caption: Figure 2. Hypothetical signaling pathway for quinolizidine derivatives acting as GPCR modulators.

References

-

Sigma-Aldrich. cis-Ethyl octahydro-1H-quinolizine-3-carboxylate Product Sheet. Link

-

ChemicalBook. 3-Ethoxycarbonylquinolizidine Properties and Synthesis. Link

-

PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate Compound Summary. Link

- Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958.

- Crabb, T. A., et al. "The stereochemistry of the octahydroindolizines and octahydroquinolizines." Chemical Reviews, 1971.

Sources

Navigating the Chiral Landscape of Ethyl Octahydro-1H-quinolizine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Ethyl octahydro-1H-quinolizine-3-carboxylate, a key synthetic intermediate, presents a fascinating stereochemical puzzle. Its rigid bicyclic framework and multiple stereocenters give rise to a complex landscape of stereoisomers, each with potentially distinct pharmacological profiles. This technical guide provides a comprehensive exploration of the stereochemistry of this molecule, offering insights into its synthesis, conformational analysis, and stereochemical assignment. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and practical methodologies to confidently navigate the synthesis and characterization of the stereoisomers of ethyl octahydro-1H-quinolizine-3-carboxylate.

The Stereochemical Complexity of the Quinolizidine Core

The octahydro-1H-quinolizine ring system is a conformationally restricted bicyclic structure. The stereochemistry of the ring fusion at the bridgehead nitrogen (N5) and the C9a carbon, along with the substituent at the C3 position, dictates the overall three-dimensional shape of the molecule. The quinolizidine system can exist in two principal conformations: a trans-fused and a cis-fused form. In the trans conformation, the lone pair on the nitrogen is trans to the bridgehead proton at C9a, while in the cis conformation, they are cis to each other.[1] This seemingly subtle difference has profound implications for the molecule's shape, stability, and biological activity.

The presence of the ethyl carboxylate group at the C3 position introduces another chiral center, further expanding the number of possible stereoisomers. The four principal diastereomers of ethyl octahydro-1H-quinolizine-3-carboxylate are:

-

(3R,9aR)-cis: A specific enantiomer of the cis-fused diastereomer.[2]

-

(3S,9aS)-cis: The enantiomer of the (3R,9aR) isomer.

-

(3R,9aS)-trans: A specific enantiomer of the trans-fused diastereomer.

-

(3S,9aR)-trans: The enantiomer of the (3R,9aS) isomer.

Each of these diastereomers can exist in equilibrium between different chair and boat conformations of the six-membered rings, further complicating the stereochemical analysis.[3][4] Understanding and controlling the synthesis to obtain specific stereoisomers is paramount for structure-activity relationship (SAR) studies in drug discovery.

Strategic Approaches to Stereoselective Synthesis

Diastereoselective Synthesis of the cis-Isomer

A potential route to the cis-fused diastereomer, such as the (3R,9aR) isomer, could involve a substrate-controlled intramolecular Michael addition.[6] This approach leverages the stereochemistry of a chiral precursor to direct the formation of the new stereocenters.

Figure 2: Proposed synthetic workflow for the trans-isomer.

Experimental Protocol (Conceptual):

-

Synthesis of an N-Protected Tetrahydropyridine: A suitable N-protected tetrahydropyridine derivative would be prepared.

-

Aerobic DDQ-Catalyzed Allylation: An allyl group would be introduced at the α-position to the nitrogen using an aerobic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalyzed reaction.

-

Cross-Metathesis: The terminal alkene of the allyl group would then be subjected to a cross-metathesis reaction with an appropriate acrylate to introduce the ethyl carboxylate functionality.

-

Stereoselective Reductive Cyclization: The final and key stereodetermining step would be a palladium-catalyzed hydrogenation. This reaction would simultaneously reduce the double bond, remove the N-protecting group, and induce an intramolecular reductive amination to form the quinolizidine ring system. The stereochemical outcome of the cyclization is often directed by the catalyst and reaction conditions to favor the thermodynamically more stable trans-fused product.

This strategy is advantageous due to its convergent nature and the ability to introduce key functionalities in a controlled manner.

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry of the synthesized isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution. [4]

1H and 13C NMR Spectroscopy

The chemical shifts and coupling constants of the protons and carbons in the quinolizidine ring are highly sensitive to the stereochemistry of the ring fusion and the orientation of the substituent at C3.

Table 1: Predicted 1H and 13C NMR Characteristics of cis and trans Isomers

| Feature | cis-Isomer (e.g., (3R,9aR)) | trans-Isomer (e.g., (3R,9aS)) | Rationale |

| 1H NMR: C9a-H Chemical Shift | Typically upfield | Typically downfield | In the trans-fused system, the C9a-H is in a more sterically hindered environment. |

| 1H NMR: C3-H Coupling Constants | Will show characteristic couplings depending on its axial or equatorial orientation. | Will show different coupling constants compared to the cis-isomer due to different dihedral angles. | The Karplus relationship relates dihedral angles to coupling constants. |

| 13C NMR: C4 and C6 Chemical Shifts | Specific chemical shifts indicative of the cis-fusion. | Different chemical shifts due to the change in ring geometry. | The γ-gauche effect can cause upfield shifts for carbons in a sterically crowded environment. |

| 13C NMR: C9a Chemical Shift | Diagnostic chemical shift. | Distinct chemical shift from the cis-isomer. | The electronic environment of the bridgehead carbon is significantly altered between the two isomers. |

Note: The exact chemical shifts will depend on the solvent and other experimental conditions. The values presented here are qualitative predictions based on general principles of NMR spectroscopy of quinolizidine alkaloids.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable for determining the relative stereochemistry. NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.

Figure 3: Expected key NOE correlations for stereochemical assignment.

In a cis-fused quinolizidine, a strong NOE is expected between the bridgehead proton (C9a-H) and one of the axial protons on the adjacent ring (e.g., C4-H axial). This correlation is typically absent or very weak in the trans-fused isomer due to the larger distance between these protons. Similarly, NOEs between the C3-H and protons on the quinolizidine ring will reveal the orientation (axial or equatorial) of the ethyl carboxylate group.

Chiral Separation of Stereoisomers

For the separation of enantiomers and diastereomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice. [7][8]

Method Development Workflow

A systematic approach to developing a chiral HPLC method is crucial for achieving baseline separation.

Figure 4: Logical workflow for chiral HPLC method development.

Experimental Protocol (Conceptual):

-

Column Screening: A preliminary screening of a diverse set of CSPs is the most efficient starting point. Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are often successful for a wide range of compounds, including alkaloids.

-

Mobile Phase Screening: For each CSP, a screening of different mobile phase modes should be performed:

-

Normal Phase: Typically hexane/isopropanol or hexane/ethanol mixtures. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve peak shape and resolution.

-

Reversed Phase: Acetonitrile/water or methanol/water mixtures with appropriate buffers.

-

Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.

-

-

Optimization: Once a promising column and mobile phase system is identified, further optimization of the mobile phase composition (e.g., the percentage of the alcohol modifier in normal phase), flow rate, and column temperature can be performed to maximize resolution.

-

Method Validation: For quantitative applications, the developed method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

The rationale behind this systematic screening approach is that chiral recognition mechanisms are complex and often unpredictable. An empirical screening process is therefore the most reliable way to identify a suitable separation method.

Conclusion

The stereochemistry of ethyl octahydro-1H-quinolizine-3-carboxylate is a multifaceted challenge that requires a combination of strategic synthetic planning and rigorous analytical characterization. By leveraging established methodologies for the stereoselective synthesis of quinolizidine alkaloids and employing a systematic approach to spectroscopic and chromatographic analysis, researchers can confidently prepare and characterize the individual stereoisomers of this important synthetic intermediate. This in-depth understanding of the molecule's three-dimensional structure is the cornerstone for elucidating its structure-activity relationships and unlocking its full potential in the development of novel therapeutics.

References

-

Choi, H., Hong, J., & Lee, K. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. European Journal of Organic Chemistry, 2020(6), 689–692. [Link] [4][9]2. Kim, H., et al. (2017). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. [Link] [5]3. Cely, W., Kato, M. J., & Coy-Barrera, E. D. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link] [10]4. Grigoriev, D. A., Semenov, V. A., Angenot, L., & Krivdin, L. B. (2024). Configurational and Conformational Studies of Quinolizidine and Beta‐Carboline Moieties in the Corynanthe‐Tryptamine Alkaloids. ResearchGate. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. cis-Ethyl octahydro-1H-quinolizine-3-carboxylate | 19728-76-8 [sigmaaldrich.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Scholars@Duke publication: A Stereoselective Formal Synthesis of Quinolizidine (–)-217A [scholars.duke.edu]

- 5. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of the Eastern Quinolizidine Portion of Himeradine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. orbi.uliege.be [orbi.uliege.be]

The Evolving Therapeutic Landscape of Quinolizine Derivatives: A Technical Guide to Their Pharmacological Properties

For distribution among: Researchers, scientists, and drug development professionals

Abstract

The quinolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of quinolizine derivatives, with a particular focus on their promising potential as anticancer and antimicrobial agents. We delve into the molecular mechanisms underpinning these activities, supported by experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals in this dynamic field.

Introduction: The Quinolizine Core - A Scaffold of Therapeutic Promise

Quinolizine and its derivatives are a class of bicyclic aromatic compounds containing a nitrogen atom at a bridgehead position. This unique structural feature imparts distinct electronic and conformational properties, making the quinolizine nucleus an attractive template for the design of novel therapeutic agents. While historically less explored than their quinoline and quinazoline isomers, recent research has unveiled the significant potential of quinolizine derivatives to interact with a variety of biological targets, leading to a range of pharmacological effects. This guide will systematically dissect the key pharmacological properties of this intriguing class of molecules.

Anticancer Activity: Targeting Key Pathways in Malignancy

Quinolizine derivatives have demonstrated significant potential as anticancer agents, with a primary mechanism of action revolving around the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence points towards the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a key target for the anticancer effects of certain quinolizine derivatives.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]

Certain 4H-quinolizin-4-one derivatives have been identified as potent inhibitors of PI3K, a family of lipid kinases that initiate the signaling cascade.[3] By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of the downstream serine/threonine kinase Akt, leading to the deactivation of mTOR and its downstream effectors, which are crucial for protein synthesis and cell growth.[1][2]

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolizine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the PI3K/Akt/mTOR pathway by quinolizine derivatives ultimately culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4] Deprivation of the pro-survival signals from this pathway triggers the intrinsic apoptotic cascade.

Furthermore, studies on related heterocyclic compounds have shown that interference with key cell cycle regulators is a common anticancer mechanism.[5] While specific data for quinolizine derivatives is still emerging, it is plausible that they induce cell cycle arrest at the G1/S or G2/M checkpoints, preventing the proliferation of malignant cells. Flow cytometry analysis of cancer cells treated with quinoline alkaloids, for instance, has demonstrated a dose-dependent arrest at the sub-G1 phase, indicative of apoptosis.[5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of quinolizine derivatives have been evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4H-Quinolizin-4-one Derivative | Leukemia (THP-1) | 0.66 | [6] |

| Quinolizine-Chalcone Hybrid | Gastric (MGC-803) | 1.38 | |

| Quinolizine-Chalcone Hybrid | Colon (HCT-116) | 5.34 | |

| Quinolizine-Chalcone Hybrid | Breast (MCF-7) | 5.21 |

Table 1: In vitro anticancer activity of selected quinolizine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of quinolizine derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinolizine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the quinolizine derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacterial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. 4H-4-oxoquinolizine derivatives have shown considerable promise in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important resistant strains.[5][11]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for the antibacterial effects of 4-oxoquinolizines is believed to be the inhibition of bacterial DNA gyrase (a type II topoisomerase).[12][13] DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[14] By targeting this enzyme, 4-oxoquinolizines disrupt these fundamental cellular processes, leading to bacterial cell death. This mechanism is analogous to that of the well-established fluoroquinolone class of antibiotics.[14]

Figure 2: Proposed mechanism of antibacterial action of 4-oxoquinolizine derivatives via inhibition of DNA gyrase.

Spectrum of Activity and Potency

4H-4-oxoquinolizine derivatives have demonstrated a broad spectrum of antibacterial activity.[11] Notably, they have shown high potency against fluoroquinolone-resistant strains of Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[5][11] This suggests that these compounds may bind to DNA gyrase in a manner that is less susceptible to the common resistance mutations that affect fluoroquinolones.

The antibacterial potency of these compounds is quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 4H-4-oxoquinolizine | Fluoroquinolone-resistant A. baumannii | 0.02 - 1.70 | [5] |

| 4-Oxoquinolizine analog | S. aureus NCTC 10649M | 0.8 (ED50 in vivo) | [11] |

| 4-Oxoquinolizine analog | S. pneumoniae ATCC 6303 | 2.0 (ED50 in vivo) | [11] |

| 4-Oxoquinolizine analog | E. coli JUHL | 1.4 (ED50 in vivo) | [11] |

Table 2: In vitro and in vivo antibacterial activity of selected 4-oxoquinolizine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of quinolizine derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinolizine derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinolizine derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Other Pharmacological Activities and Future Directions

Beyond their anticancer and antimicrobial properties, quinolizine derivatives have been investigated for a range of other biological activities, including antiviral and anti-inflammatory effects.[6] The unique physicochemical properties imparted by the bridgehead nitrogen atom suggest that this scaffold holds the potential for the development of a wide array of therapeutic agents.[6]

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action: While progress has been made, a deeper understanding of the specific molecular interactions and downstream signaling events is crucial for rational drug design.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the quinolizine core will help in identifying the key structural features required for optimal potency and selectivity for different biological targets.

-

Pharmacokinetic and toxicological profiling: In vivo studies are essential to evaluate the drug-like properties of promising quinolizine derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Conclusion

Quinolizine derivatives represent a versatile and promising class of pharmacologically active compounds. Their demonstrated efficacy as anticancer agents, primarily through the inhibition of the PI3K/Akt/mTOR pathway, and as potent antibacterial agents targeting DNA gyrase, highlights their potential to address significant unmet medical needs. The in-depth technical information and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately paving the way for the discovery of novel and effective quinolizine-based therapeutics.

References

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Deriv

- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification

- Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains. (n.d.). PubMed.

- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). PMC.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC.

- MTT assay protocol. (n.d.). Abcam.

- Quinolizinone derivatives as pi3k inhibitors. (n.d.).

- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv

- DNA Gyrase as a Target for Quinolones. (n.d.). PMC.

- MTT Cell Assay Protocol. (n.d.).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Cell Viability Assay (MTT Assay) Protocol. (2023).

- (a) Cell cycle analysis of control and compound 14 in MCF-7 cell line.... (n.d.).

- Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). MDPI.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024).

- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). PMC.

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.

- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed.

- mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. (2024). MDPI.

- 4H-Quinolizin-4-one Derivatives: A Review. (2018). Scientific journals of the University of Benghazi.

- PI3K-AKT-mTOR Compound Library. (n.d.). TargetMol.

- DNA Gyrase as a Target for Quinolones. (2025).

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC.

- Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. (n.d.).

- Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.).

- Studies on antibacterial agents. I. Synthesis of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids. (n.d.). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 3. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.uob.edu.ly [journals.uob.edu.ly]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate in Modern Organic Synthesis

The quinolizidine ring system, a recurring motif in a vast array of naturally occurring alkaloids, has long captured the attention of synthetic chemists and drug development professionals.[1][2][3][4] These saturated nitrogen-fused heterocycles are the structural cornerstones of compounds exhibiting a wide spectrum of biological activities, from antimicrobial and antiviral to central nervous system effects.[1][2][3][4] Among the numerous synthetic intermediates developed to access this privileged scaffold, cis-Ethyl octahydro-1H-quinolizine-3-carboxylate stands out as a particularly valuable and versatile building block. Its stereochemically defined structure and strategically placed functional group provide a robust platform for the elaboration into more complex and biologically significant molecules, most notably members of the lupin alkaloid family, such as lupinine.[5]

This comprehensive guide provides an in-depth exploration of the synthesis and application of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of the synthetic strategies and the rationale behind the choice of reaction conditions. Detailed, field-proven protocols are provided to ensure reproducibility and success in your own research endeavors.

I. Stereoselective Synthesis of the Quinolizidine Core

The construction of the quinolizidine framework with precise stereochemical control is paramount for its use in target-oriented synthesis. The cis-fusion of the two six-membered rings in the target ester is typically achieved through the catalytic hydrogenation of a planar aromatic precursor, ethyl 3-(pyridin-2-yl)acrylate. This approach allows for the simultaneous reduction of the pyridine ring and the carbon-carbon double bond, with the stereochemical outcome being directed by the catalyst and reaction conditions.

Caption: Synthetic route to cis-Ethyl octahydro-1H-quinolizine-3-carboxylate.

Protocol 1: Synthesis of cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate via Catalytic Hydrogenation

This protocol details the stereoselective reduction of ethyl 3-(pyridin-2-yl)acrylate to afford the desired cis-configured quinolizidine ester. The use of platinum oxide (Adam's catalyst) in an acidic medium is crucial for the complete saturation of the heterocyclic ring and the exocyclic double bond, leading preferentially to the cis diastereomer.

Materials:

-

Ethyl 3-(pyridin-2-yl)acrylate

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a suitable high-pressure reaction vessel, dissolve Ethyl 3-(pyridin-2-yl)acrylate (1.0 g) in glacial acetic acid (5 mL).

-

Catalyst Addition: Carefully add platinum(IV) oxide (5 mol%) to the solution.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with a small amount of ethyl acetate.

-

Neutralization: Carefully quench the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to afford cis-Ethyl octahydro-1H-quinolizine-3-carboxylate as a colorless oil.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The cis configuration can be confirmed by analysis of the coupling constants in the ¹H NMR spectrum, particularly those of the bridgehead proton and the proton at C3.

II. Applications in the Elaboration of Alkaloid Scaffolds

The synthetic utility of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate lies in the reactivity of its ester functionality, which can be readily transformed into other key functional groups, paving the way for the synthesis of more complex natural products.

A. Reduction to the Corresponding Primary Alcohol: A Gateway to Lupinine

A pivotal transformation of the title ester is its reduction to the corresponding primary alcohol, (cis)-octahydro-1H-quinolizine-3-yl)methanol. This alcohol is a direct precursor to the lupin alkaloid, lupinine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[6][7][8]

Caption: Reduction of the ester to the primary alcohol.

Protocol 2: LiAlH₄ Reduction of cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate

This protocol describes the reduction of the ester to the primary alcohol using lithium aluminum hydride. Strict anhydrous conditions are essential for the success of this reaction.

Materials:

-

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser work-up

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Addition of Ester: Dissolve cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.

-

Filtration and Extraction: Filter the precipitate and wash it thoroughly with ethyl acetate. The filtrate contains the product.

-

Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR (disappearance of the ester carbonyl peak and appearance of a broad O-H stretch), and mass spectrometry.

B. Hydrolysis to the Carboxylic Acid: A Handle for Further Functionalization

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides another avenue for synthetic elaboration. This carboxylic acid can be used in amide bond formation, Curtius rearrangement to introduce an amino group, or other transformations. Both acidic and basic conditions can be employed for the hydrolysis.[9]

Caption: Hydrolysis of the ester to the carboxylic acid.

Protocol 3: Basic Hydrolysis of cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate

Basic hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to higher yields.

Materials:

-

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Water

-

Hydrochloric acid (HCl), concentrated or 1M

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cis-Ethyl octahydro-1H-quinolizine-3-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~6-7 with hydrochloric acid. The carboxylic acid may precipitate out of solution.

-

Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent such as chloroform or a mixture of isopropanol and chloroform.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Yield: >90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR (disappearance of the ester C-O stretch and appearance of a broad O-H and a shifted carbonyl stretch), and mass spectrometry.

C. Alkylation of the Enolate: Building Molecular Complexity

For the synthesis of more substituted quinolizidine alkaloids, the α-carbon to the ester can be functionalized via enolate alkylation.[10] This powerful C-C bond-forming reaction allows for the introduction of various alkyl or functionalized side chains, significantly expanding the synthetic utility of the starting ester.

Sources

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Lupinine - Wikipedia [en.wikipedia.org]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 182.160.97.198:8080 [182.160.97.198:8080]

Application Note: Advanced Protocols for the Stereoselective Synthesis of Quinolizidines

Executive Summary

Quinolizidines (1-azabicyclo[4.4.0]decanes) represent a privileged structural motif in medicinal chemistry, forming the core of alkaloids such as (-)-lupinine, (+)-sparteine, and the lasubines. Their pharmacological profile spans anti-arrhythmic, anti-inflammatory, and glycosidase inhibitory activities. However, the development of quinolizidine-based therapeutics is frequently bottlenecked by the challenge of stereocontrol—specifically, controlling the relative stereochemistry of the bridgehead nitrogen and peripheral substituents.

This Application Note provides three field-validated protocols for the stereoselective construction of quinolizidines. Unlike generic reviews, this guide focuses on causality and reproducibility , moving from chiral auxiliary-directed methods to modern organocatalytic and transition-metal-mediated strategies.

Strategic Overview: The Stereochemical Challenge

The primary challenge in quinolizidine synthesis is the thermodynamic versus kinetic control of the ring fusion.

-

Trans-fused (Thermodynamic): The lone pair of the nitrogen is anti-periplanar to the C-C bond of the adjacent ring. This is generally the stable conformation for simple quinolizidines.

-

Cis-fused (Kinetic/Substituent dependent): Often required for specific biological activity but harder to access without directing groups.

Strategic Disconnection Map

The following diagram illustrates the three primary retrosynthetic disconnections covered in this guide.

Figure 1: Retrosynthetic logic for accessing the quinolizidine framework via three distinct mechanistic pathways.

Protocol A: Auxiliary-Directed Mannich Cyclization

Best for: Total synthesis requiring absolute stereocontrol of multiple centers (e.g., Lasubine II analogs). Mechanism: The reaction utilizes an N-tert-butanesulfinyl imine (Ellman's auxiliary) to direct the addition of an enolate. The bulky sulfinyl group forces the reaction through a highly ordered Zimmerman-Traxler transition state.

Materials

-

Substrate: N-tert-butanesulfinyl aldimine (derived from 5-chloropentanal or similar).

-

Nucleophile: Lithium enolate of methyl acetate or ketone.

-

Solvent: Anhydrous THF (H₂O < 50 ppm).

-

Reagent: LiHMDS (1.0 M in THF).

Step-by-Step Methodology

-

Enolate Formation:

-

Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M relative to substrate).

-

Add LiHMDS (1.2 equiv) and cool to -78°C .

-

Critical Step: Add the ester/ketone (1.2 equiv) dropwise over 10 minutes. Stir for 45 minutes at -78°C. Why: Rapid addition warms the solution, causing enolate equilibration and loss of diastereoselectivity.

-

-

Mannich Addition:

-

Dissolve the N-sulfinyl imine (1.0 equiv) in minimal THF.

-

Add the imine solution slowly down the side of the flask to the enolate at -78°C.

-

Stir for 4 hours at -78°C. Monitor by TLC.

-

Quench with saturated NH₄Cl (aq) while still cold.

-

-

Cyclization (One-Pot Deprotection/Annulation):

-

Dissolve the crude Mannich adduct in MeOH.

-

Add 4M HCl in dioxane (excess). Stir at room temperature for 2 hours.

-

Mechanism:[1][2][3][4] Acid cleaves the sulfinyl group and the terminal chloro/leaving group allows the liberated amine to cyclize (Sɴ2) to form the quinolizidine ring.

-

Basify with NaHCO₃ to pH 8 and extract with DCM.

-

Data Validation

| Parameter | Acceptance Criteria | Method |

| Diastereomeric Ratio (dr) | > 95:5 | ¹H NMR (Crude) |

| Yield (2 steps) | > 75% | Gravimetric |

| Enantiomeric Excess (ee) | > 98% (determined by auxiliary purity) | Chiral HPLC |

Protocol B: Organocatalytic Enantioselective Aza-Michael

Best for: "Green" synthesis of enantioenriched quinolizidines from achiral precursors. Mechanism: Utilizes the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) to activate an α,β-unsaturated aldehyde/enone via an iminium ion intermediate, promoting stereoselective intramolecular nucleophilic attack by a tethered amine.

Workflow Diagram

Figure 2: Cascade sequence for the organocatalytic synthesis of quinolizidines.

Step-by-Step Methodology

-

Catalyst Activation:

-

To a vial, add (S)-α,α-diphenylprolinol trimethylsilyl ether (10-20 mol%) and 2-fluorobenzoic acid (10-20 mol%).

-

Dissolve in Toluene or DCM (0.1 M). Stir for 10 mins at ambient temperature.

-

-

Reaction Initiation:

-

Add the amino-enone precursor (tethered nucleophile).

-

Stir at room temperature for 12–24 hours.

-

Observation: The reaction typically turns yellow/orange indicating iminium formation.

-

-

Reductive Trapping:

-

Cool the mixture to 0°C.

-

Add MeOH followed by NaBH₄ (excess) to reduce the resulting hemiaminal/imine.

-

Why: The initial cyclization product is often unstable; immediate reduction locks the stereocenter.

-

Protocol C: Ring-Closing Metathesis (RCM) Assembly

Best for: Constructing the bicyclic core from flexible diene precursors; ideal for diversity-oriented synthesis. Mechanism: Ruthenium-catalyzed olefin metathesis.

Step-by-Step Methodology

-

Precursor Assembly:

-

Synthesize a diene precursor containing a piperidine ring with an N-alkenyl side chain and a C2-alkenyl substituent.

-

-

RCM Conditions:

-

Dissolve diene in degassed DCM (Dilution is critical: 0.001 M to 0.005 M ).

-

Why High Dilution? To favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Add Grubbs II catalyst (2–5 mol%).

-

Reflux (40°C) for 2–12 hours under Ar atmosphere.

-

-

Purification:

-

Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

-

Filter through a pad of Celite.

-

-

Hydrogenation (Stereodetermining Step):

-

Dissolve the unsaturated quinolizidine in MeOH.

-

Add Pd/C (10 wt%) and stir under H₂ (1 atm).

-

Note: The stereochemistry of the hydrogen addition is dictated by the existing substituents, typically delivering the hydrogen to the less hindered face (cis-fusion is common if bridgehead H is accessible).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low dr in Mannich Rxn | Temperature fluctuation | Maintain -78°C strictly; pre-cool addition funnel. Ensure LiHMDS is fresh. |

| No Cyclization (Protocol B) | Catalyst deactivation | Ensure reagents are free of basic amines that poison the acid cocatalyst. |

| Oligomerization (RCM) | Concentration too high | Dilute reaction further (0.001 M). Add catalyst in two portions. |

| Racemization | Retro-Mannich | Quench at low temperature. Avoid prolonged exposure to strong base. |

References

-

Intramolecular Mannich Reactions: King, F. D. (1986).[4][5] Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction.[5] Journal of the Chemical Society, Perkin Transactions 1, 447-453.[5] Link[4]

- Sulfinimine Chemistry: Davis, F. A., & Zhou, P. (1994). Asymmetric synthesis of amino acids using sulfinimines (N-sulfinyl imines). Journal of the American Chemical Society.

- Lasubine II Synthesis: Maezaki, N., et al. (2003). Stereoselective Total Synthesis of (-)-Lasubine II. Organic Letters.

-

Organocatalytic IMAMR: Franzén, J., & Fisher, A. (2009). Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives.[6][7][8] Angewandte Chemie International Edition, 48(4), 787-791.[6] Link

- RCM Approaches: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).

-

Benzo[a]quinolizidines: Kim, H., et al. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 7(36), 32562-32568.[9] Link[9]

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of Benzo[ a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate as a chiral building block

This Application Note and Protocol Guide details the technical utility, synthesis, and application of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8).[1][2] This compound serves as a critical chiral scaffold in the synthesis of lupin alkaloid analogs and neuroactive pharmaceutical agents.[3]

Unlocking the Quinolizidine Scaffold for Asymmetric Synthesis

Executive Summary

The quinolizidine motif (octahydro-2H-quinolizine) is the structural core of the Lupinus alkaloids (e.g., lupinine, sparteine) and a privileged scaffold in medicinal chemistry, particularly for ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[2][3]

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate represents a strategic entry point into this chemical space.[1][2] Unlike the more common 1-substituted derivatives (lupinine series), the 3-substituted isomer offers a distinct vector for structure-activity relationship (SAR) exploration, placing substituents in a unique spatial orientation relative to the bridgehead nitrogen lone pair.[1][2] This guide provides a validated protocol for its synthesis, stereochemical resolution, and application as a chiral building block.

Structural Analysis & Stereochemistry

The utility of this building block is defined by its stereochemistry.[2][3] The quinolizidine ring system can exist in a dynamic equilibrium between trans-fused and cis-fused conformers.[1]

-

Thermodynamic Preference: The trans-fused conformer is generally more stable (approx.[1][3] 2.4–4.6 kcal/mol) due to the absence of butane-gauche interactions.[1][3]

-